molecular formula C24H23NO5 B269631 N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B269631
M. Wt: 405.4 g/mol
InChI Key: YVOPCGJCFYFCAQ-UHFFFAOYSA-N
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Description

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a dibenzofuran moiety linked to a trimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dibenzofuran moiety can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by catalysts like aluminum chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.

Major Products

    Oxidation: Oxidized derivatives of the dibenzofuran moiety.

    Reduction: Reduced forms of the compound, potentially affecting the amide group.

    Substitution: Substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzofuran moiety can intercalate with DNA or interact with proteins, while the trimethoxybenzamide group can enhance binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide group, which can significantly alter its chemical and biological properties compared to simpler dibenzofuran derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

N-(2-dibenzofuran-2-ylethyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H23NO5/c1-27-21-13-16(14-22(28-2)23(21)29-3)24(26)25-11-10-15-8-9-20-18(12-15)17-6-4-5-7-19(17)30-20/h4-9,12-14H,10-11H2,1-3H3,(H,25,26)

InChI Key

YVOPCGJCFYFCAQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

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